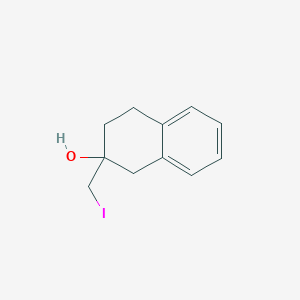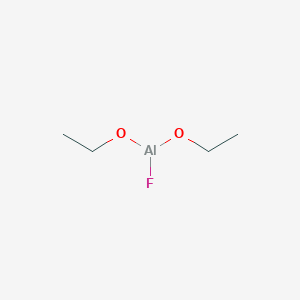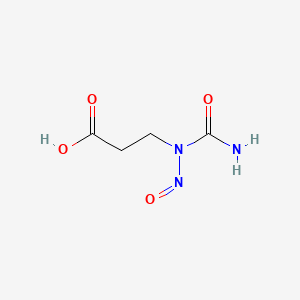-lambda~5~-arsane CAS No. 110788-33-5](/img/structure/B14319257.png)
[(2-Chlorophenyl)imino](triphenyl)-lambda~5~-arsane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Chlorophenyl)imino-lambda~5~-arsane is an organoarsenic compound characterized by the presence of a chlorophenyl group and three phenyl groups attached to an arsenic atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chlorophenyl)imino-lambda~5~-arsane typically involves the reaction of triphenylarsine with 2-chlorophenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Ph3As+ClC6H4NCO→Ph3As=N(C6H4Cl)
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Common solvents used in the synthesis include dichloromethane and toluene.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Chlorophenyl)imino-lambda~5~-arsane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides.
Reduction: Reduction reactions can convert the compound into different arsenic-containing species.
Substitution: The chlorophenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic oxides, while substitution reactions can produce various substituted arsenic compounds.
Applications De Recherche Scientifique
(2-Chlorophenyl)imino-lambda~5~-arsane has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other organoarsenic compounds.
Mécanisme D'action
The mechanism of action of (2-Chlorophenyl)imino-lambda~5~-arsane involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, influencing various biochemical pathways. Its biological activity is attributed to its ability to interfere with cellular processes, potentially leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylarsine: A related compound with three phenyl groups attached to arsenic.
(3-Chlorophenyl)imino-lambda~5~-arsane: Similar structure but with the chlorine atom in a different position.
Triphenylphosphine: A phosphorus analog with similar chemical properties.
Uniqueness
(2-Chlorophenyl)imino-lambda~5~-arsane is unique due to the presence of the 2-chlorophenyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for research and industrial applications.
Propriétés
| 110788-33-5 | |
Formule moléculaire |
C24H19AsClN |
Poids moléculaire |
431.8 g/mol |
Nom IUPAC |
(2-chlorophenyl)imino-triphenyl-λ5-arsane |
InChI |
InChI=1S/C24H19AsClN/c26-23-18-10-11-19-24(23)27-25(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1-19H |
Clé InChI |
ABQWWPUTNVESIA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[As](=NC2=CC=CC=C2Cl)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







